2-Methyl-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-3-(3,4,5-trimethylpyrazol-1-yl)propan-1-one is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by a piperazine ring substituted with a methylbenzenesulfonyl group and a propanone moiety featuring a trimethylpyrazole, which enhances its versatility for research and industrial purposes. The compound's molecular formula is and its molecular weight is approximately .
The compound can be sourced from various chemical suppliers and research laboratories specializing in organic synthesis. It falls under the classification of pharmaceutical intermediates and is often explored for its potential biological activities. The presence of functional groups such as sulfonyl, piperazine, and pyrazole makes it an interesting candidate for medicinal chemistry and material science applications .
The synthesis of 2-Methyl-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-3-(3,4,5-trimethylpyrazol-1-yl)propan-1-one typically involves multiple synthetic steps. The initial phase includes the functionalization of the piperazine ring with a methylbenzenesulfonyl group through a sulfonylation reaction. Following this, the resulting intermediate is reacted with an appropriate trimethylpyrazole derivative under controlled conditions to yield the final product.
The molecular structure of 2-Methyl-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-3-(3,4,5-trimethylpyrazol-1-yl)propan-1-one can be represented in various formats:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
IUPAC Name | 2-Methyl-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-3-(3,4,5-trimethylpyrazol-1-yl)propan-1-one |
InChI Key | CEZOWORZQXHVFE-UHFFFAOYSA-N |
Canonical SMILES | CC(C(=O)N2CCN(CC2)S(=O)(=O)c1ccc(cc1C)C)C(=O)N3C(=O)c4ccccc4C3=O |
These representations highlight the compound's functional groups and connectivity .
2-Methyl-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-3-(3,4,5-trimethylpyrazol-1-yl)propan-1-one can undergo various chemical reactions:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions may alter the oxidation state of the compound, affecting its reactivity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions where specific atoms or groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The choice of solvent, temperature, and pH is critical for achieving desired transformations .
The mechanism of action for 2-Methyl-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-3-(3,4,5-trimethylpyrazol-1-yl)propan-1-one involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Research is ongoing to elucidate the exact pathways and targets involved in its pharmacological effects .
The physical properties of 2-Methyl-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-3-(3,4,5-trimethylpyrazol-1-yl)propan-1-one include:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Chemical properties include stability under standard laboratory conditions and reactivity with common reagents used in organic synthesis. The compound exhibits moderate stability but may decompose under extreme conditions (e.g., strong acids or bases).
2-Methyl-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-3-(3,4,5-trimethylpyrazol-1-yl)propan-1-one has several scientific applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The biological activity of this compound is explored for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects aims to develop new drugs or improve existing treatments.
Industry: The compound is utilized in developing new materials such as polymers and coatings due to its unique chemical properties .
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4